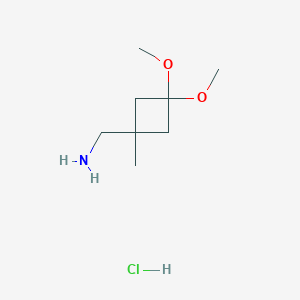

![molecular formula C21H18N2O3 B2459126 5-(呋喃-2-基)-7-甲氧基-2-苯基-5,10b-二氢-1H-苯并[e]吡唑并[1,5-c][1,3]恶嗪 CAS No. 899746-33-9](/img/structure/B2459126.png)

5-(呋喃-2-基)-7-甲氧基-2-苯基-5,10b-二氢-1H-苯并[e]吡唑并[1,5-c][1,3]恶嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a member of the family of N-heterocyclic compounds . It has a linear formula of C21H13BrClN3O3 and a molecular weight of 470.713 .

Synthesis Analysis

The synthesis of similar compounds has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a pyrazolo[1,5-c][1,3]oxazine ring, which is a fused, rigid, and planar N-heterocyclic system .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .科学研究应用

Antibacterial Activity

Furan derivatives have garnered significant attention in medicinal chemistry due to their remarkable therapeutic efficacy. In particular, the inclusion of the furan nucleus has led to the creation of innovative antibacterial agents. Researchers have synthesized various furan derivatives and evaluated their activity against both gram-positive and gram-negative bacteria . For instance, recent studies have investigated nitrofurantoin analogues containing furan scaffolds, demonstrating their potential as antimicrobial agents . Further exploration of the antibacterial properties of this compound could contribute to combating microbial resistance.

Antitumor Potential

While the primary focus has been on antibacterial applications, furan derivatives also exhibit promising antitumor activity. Researchers have synthesized compounds containing furan moieties and evaluated their effects on cancer cell lines. For example, (E)-1-(5-(hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one has been investigated for its potential as an antitumor agent . Further studies in this area could uncover novel therapeutic strategies.

Protein Tyrosine Kinase Inhibition

Furan-based compounds have been explored as inhibitors of protein tyrosine kinases (PTKs). These enzymes play crucial roles in cell signaling and are implicated in various diseases, including cancer. Researchers have synthesized furan-2-yl (phenyl)methanone derivatives and assessed their inhibitory activity against PTKs in vitro . Investigating the specific mechanisms of action and selectivity of these compounds could lead to targeted therapies.

Herbicidal Properties

Beyond human health, furan derivatives have potential applications in agriculture. Some compounds containing furan rings exhibit herbicidal activity. For instance, introducing specific substituents (such as CF3 or F) to the benzene ring of furan-based compounds can enhance their weed-controlling spectrum . Understanding the structure-activity relationships in herbicidal furan derivatives may contribute to sustainable crop management.

Other Therapeutic Applications

Furan derivatives have been explored for various other therapeutic purposes, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and anti-anxiety effects . Additionally, they have shown potential as anti-glaucoma, antihypertensive, anti-aging, and anticancer agents . Further studies are needed to fully elucidate their mechanisms of action and clinical viability.

属性

IUPAC Name |

5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-24-18-10-5-9-15-17-13-16(14-7-3-2-4-8-14)22-23(17)21(26-20(15)18)19-11-6-12-25-19/h2-12,17,21H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSMGQXTMYIIMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

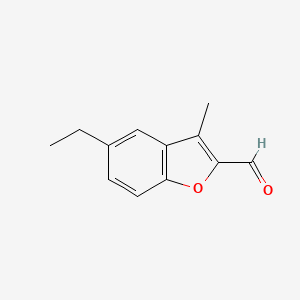

![2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2459047.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2459051.png)

![5-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2459052.png)

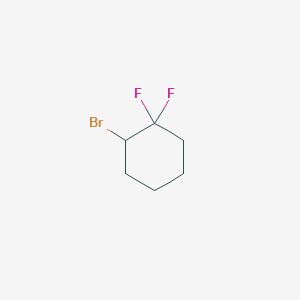

![[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B2459055.png)

![3-(2,4-dichlorophenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2459056.png)

![3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2459058.png)

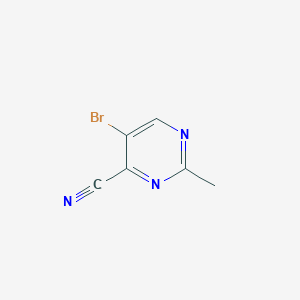

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2459059.png)

![4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2459060.png)

![Tert-butyl 4-[4-(4-methylphenyl)-4-oxobutanoyl]piperazine-1-carboxylate](/img/structure/B2459065.png)

![7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione](/img/structure/B2459066.png)